molecular formula C8H17NO2 B13211093 3-(2-Ethoxyethoxy)pyrrolidine

3-(2-Ethoxyethoxy)pyrrolidine

Cat. No.: B13211093
M. Wt: 159.23 g/mol
InChI Key: MOHYICJCYSMBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethoxy)pyrrolidine: is a chemical compound with the molecular formula C8H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyethoxy)pyrrolidine typically involves the reaction of pyrrolidine with ethoxyethanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of ethoxyethanol to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyethoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidines .

Scientific Research Applications

3-(2-Ethoxyethoxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(2-Ethoxyethoxy)pyrrolidine is unique due to the presence of the ethoxyethoxy group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other pyrrolidine derivatives .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-ethoxyethoxy)pyrrolidine

InChI

InChI=1S/C8H17NO2/c1-2-10-5-6-11-8-3-4-9-7-8/h8-9H,2-7H2,1H3

InChI Key

MOHYICJCYSMBPX-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.